

3,5-dinitropyridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dinitropyridine

Cat. No.: B058125

[Get Quote](#)

3,5-Dinitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **3,5-dinitropyridine**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this energetic and synthetically versatile heterocyclic compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visualizations of its structural and synthetic aspects.

Chemical Structure and Properties

3,5-Dinitropyridine is a pyridine ring substituted with two nitro groups at the 3 and 5 positions. The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine ring, making it susceptible to nucleophilic attack.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-dinitropyridine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_5H_3N_3O_4$	[1]
Molecular Weight	169.10 g/mol	[1]
CAS Number	940-06-7	[1]
Appearance	Pale yellow prisms	[2]
Melting Point	105-107 °C	[3]
Density	1.654 g/cm ³ (calculated)	[2]

Crystal Structure

The crystal structure of **3,5-dinitropyridine** has been determined by X-ray crystallography. The molecule crystallizes in the orthorhombic space group $P2_12_12_1$ [\[2\]](#). The pyridine ring is essentially planar, with one nitro group being nearly coplanar with the ring and the other slightly rotated[\[2\]](#). This slight rotation is attributed to packing interactions within the crystal lattice[\[2\]](#).

Table 2: Crystal Data and Structure Refinement for **3,5-Dinitropyridine**[\[2\]](#)

Parameter	Value
Crystal system	Orthorhombic
Space group	$P2_12_12_1$
a (Å)	19.918(3)
b (Å)	6.465(1)
c (Å)	5.272(1)
Volume (Å ³)	678.9
Z	4

Spectroscopic Data

Detailed experimental spectroscopic data for **3,5-dinitropyridine** is not readily available in the public domain. The following table summarizes the expected spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data for **3,5-Dinitropyridine**

Spectroscopy	Expected Peaks/Signals
¹ H NMR	δ ~9.6 ppm (s, 1H, H-4), ~9.4 ppm (s, 2H, H-2, H-6)
¹³ C NMR	δ ~152 ppm (C-2, C-6), ~148 ppm (C-3, C-5), ~120 ppm (C-4)
IR (cm^{-1})	~3100-3000 (Ar C-H stretch), ~1600-1585 (C=C stretch), ~1550 & ~1350 (asymmetric and symmetric NO_2 stretch)[4]
Mass Spec (EI)	m/z 169 (M^+), 123 ($\text{M}^+ - \text{NO}_2$)[1]

Synthesis and Reactivity

Synthesis

Several synthetic routes to **3,5-dinitropyridine** have been reported, often involving the nitration of pyridine derivatives. A common approach involves the decarboxylation of 3,5-dinitroisonicotinic acid. Other methods include multi-component reactions[3].

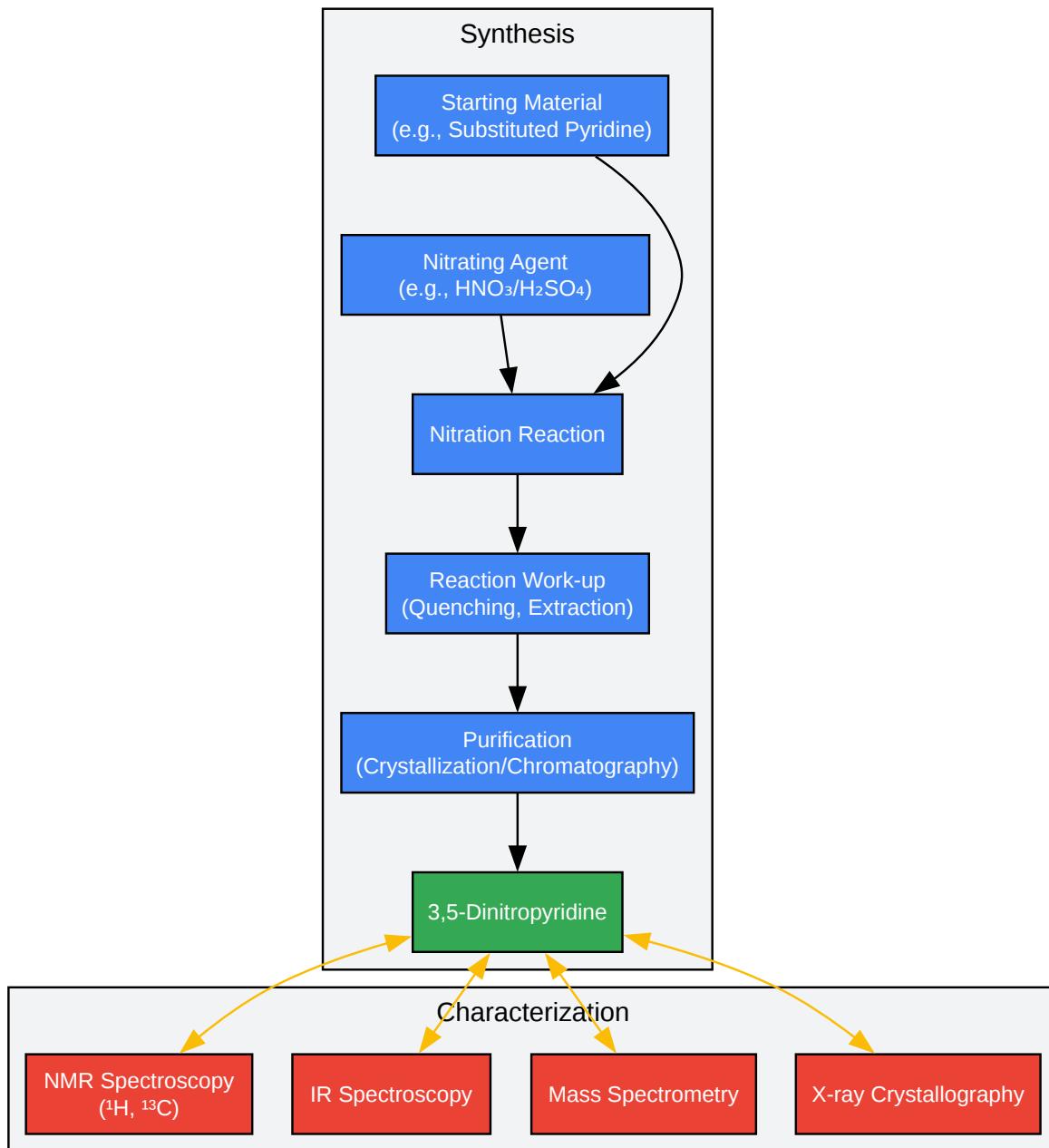
While a direct, detailed protocol for the synthesis of **3,5-dinitropyridine** from a simple starting material is not readily available in a single source, a plausible multi-step synthesis can be inferred from the literature, often starting from more functionalized pyridines. For instance, the synthesis of the related 2-amino-**3,5-dinitropyridine** involves the nitration of 2-amino-3-nitropyridine[5]. A general approach to dinitropyridines involves the nitration of a substituted pyridine followed by removal or transformation of the initial substituent.

A three-component cyclocondensation reaction has also been described for the synthesis of **3,5-dinitropyridine** derivatives, which can be adapted to produce the parent compound[3].

This method involves the reaction of nitroacetone, triethyl orthoformate, and an appropriate enamine in acetic acid[3].

Reactivity

The electron-deficient nature of the pyridine ring in **3,5-dinitropyridine** makes it highly reactive towards nucleophiles. The nitro groups can be displaced by various nucleophiles, and the ring can undergo dearomatization reactions[6]. The outcome of the reaction, either nucleophilic substitution of a nitro group or conjugate addition, depends on the nature of the nucleophile[6]. Anionic oxygen, nitrogen, and sulfur nucleophiles tend to cause substitution of a nitro group, whereas carbon nucleophiles often lead to dearomatization through 1,2- or 1,4-addition[6].

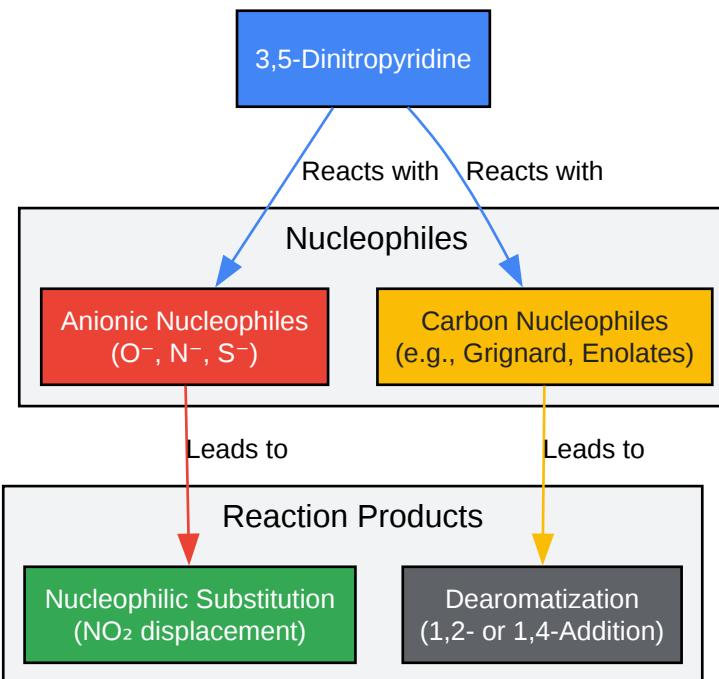

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the synthetic applications and energetic properties of **3,5-dinitropyridine**. There is a notable lack of information regarding its specific biological activities or its involvement in defined cellular signaling pathways. Its derivatives, however, are precursors to a range of biologically active molecules, including compounds with potential antitumor, antiviral, and anti-neurodegenerative properties[3][7].

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of **3,5-dinitropyridine**, based on common laboratory practices for similar compounds.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of **3,5-dinitropyridine**.

Reactivity with Nucleophiles

The following diagram illustrates the logical relationship of the reactivity of **3,5-dinitropyridine** with different types of nucleophiles.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **3,5-dinitropyridine** with different classes of nucleophiles.

Conclusion

3,5-Dinitropyridine is a valuable compound in synthetic organic chemistry, serving as a precursor for a variety of more complex heterocyclic systems. Its chemistry is dominated by the strong electron-withdrawing nature of the two nitro groups, which dictates its reactivity towards nucleophiles. While its physical and structural properties are reasonably well-documented, a comprehensive public database of its experimental spectroscopic data is lacking. Further research into the biological activities of **3,5-dinitropyridine** and its derivatives may unveil novel applications in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dinitropyridine | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2 [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. prepchem.com [prepchem.com]
- 6. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3,5-dinitropyridine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058125#3-5-dinitropyridine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com